molecular formula C8H18BNO4S B2811703 N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide CAS No. 1254692-08-4

N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide

Cat. No.: B2811703
CAS No.: 1254692-08-4
M. Wt: 235.11
InChI Key: OQEMBDXEBJDHOC-UHFFFAOYSA-N
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Description

N-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide is a boronic ester-containing sulfonamide derivative. Its structure comprises a methanesulfonamide group linked to a tetramethyl-1,3,2-dioxaborolane (commonly termed "pinacol boronate") via a methylene bridge. This compound serves as a critical intermediate in pharmaceutical and materials chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds . The tetramethyl dioxaborolane moiety enhances stability against hydrolysis compared to free boronic acids, making it suitable for synthetic applications requiring controlled reactivity .

Properties

IUPAC Name

N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18BNO4S/c1-7(2)8(3,4)14-9(13-7)6-10-15(5,11)12/h10H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEMBDXEBJDHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide typically involves the reaction of a boronic acid derivative with a sulfonamide. One common method is the coupling of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with methanesulfonamide under suitable conditions, often using a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of sulfonamide derivatives .

Scientific Research Applications

N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide exerts its effects involves interactions with various molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it a valuable tool in bioconjugation and molecular recognition studies. The sulfonamide group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall reactivity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, aromatic systems, or sulfonamide groups. Key data are summarized in Table 1.

Substituent Variations on the Boronic Ester

N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
  • Structure : Boronic ester attached to a meta-substituted phenyl ring.
  • Synthesis : Prepared via palladium-catalyzed borylation of N-(3-bromophenyl)methanesulfonamide with bis(pinacolato)diboron (84% yield) .
  • Applications : Used in cross-coupling reactions for biaryl synthesis, leveraging the arylboronate’s reactivity .
  • Stability : The phenyl group provides steric hindrance, reducing unintended hydrolysis of the boronate .
N-[2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
  • Structure : Contains a methoxy group at the ortho position relative to the boronate.
  • Applications : Explored in drug discovery for functionalized aryl intermediates .

Sulfonamide Group Modifications

N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide
  • Structure : Ethanesulfonamide replaces methanesulfonamide.
  • Impact: Longer alkyl chains may improve solubility in nonpolar solvents but reduce crystallinity. This analog (CAS 1469930-90-2) is used in medicinal chemistry for pharmacokinetic optimization .
N-(4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide
  • Structure : Ethanesulfonamide attached to a para-substituted phenylboronate.
  • Similarity : 87% structural similarity to the target compound .
  • Applications : A key intermediate in agrochemical synthesis due to its balanced lipophilicity .

Heterocyclic Analogs

N-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]methanesulfonamide
  • Structure : Pyrimidine ring replaces phenyl, introducing nitrogen heteroatoms.
  • Reactivity : Enhanced electron-deficient character accelerates cross-coupling with electron-rich aryl halides .
  • Molecular Weight : 299.15 g/mol (C₁₁H₁₈BN₃O₄S) .
N-(2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide
  • Structure : Pyridine-based boronate with a methoxy substituent.
  • Applications : Used in synthesizing kinase inhibitors due to the pyridine moiety’s metal-coordinating properties .

Stability and Reactivity Trends

  • Hydrolytic Stability: Tetramethyl dioxaborolane derivatives exhibit superior stability compared to non-methylated analogs.
  • Cross-Coupling Efficiency : Aryl-substituted derivatives (e.g., phenyl, pyridyl) demonstrate higher reactivity in Suzuki reactions compared to aliphatic variants like the target compound, which may require optimized conditions (e.g., higher catalyst loading or temperature) .

Data Tables

Table 1. Comparative Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
N-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide C₈H₁₆BNO₄S 217.09 Not Provided Intermediate for small-molecule drugs
N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide C₁₃H₁₈BNO₄S 303.16 875917-19-4 Biaryl synthesis
N-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]methanesulfonamide C₁₁H₁₈BN₃O₄S 299.15 1218789-36-6 Kinase inhibitor intermediates
N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide C₁₃H₁₈BNO₄S 303.16 380430-60-4 High-throughput screening

Biological Activity

N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

  • Molecular Formula : C14H22BNO4S
  • Molar Mass : 311.2 g/mol
  • CAS Number : 843646-66-2

This compound features a boron-containing dioxaborolane moiety, which is often associated with enhanced biological properties due to its ability to interact with biological systems.

The primary mechanism of action for this compound involves its role as a GSK-3β inhibitor. GSK-3β (Glycogen Synthase Kinase 3 Beta) is implicated in various cellular processes, including metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3β has been linked to neuroprotective effects and anti-inflammatory responses.

Efficacy in Biological Models

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, it effectively suppresses the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide-induced inflammation models using microglial BV-2 cells. The IC50 for GSK-3β inhibition was reported at 8 nM, indicating high potency .

Table 1: Summary of Biological Activities

Activity TypeModel UsedObserved EffectIC50 Value
GSK-3β InhibitionCell-free assaysCompetitive inhibition8 nM
Anti-inflammatory ActivityBV-2 microglial cellsReduced NO productionNot specified
Neuroprotective ActivityOkadaic-acid-induced modelsIncreased cell viability10 µM

Cytotoxicity Studies

Cytotoxicity assessments were conducted on HT-22 (mouse hippocampal neuronal cells) and BV-2 cells. Compounds similar to this compound demonstrated varying degrees of cytotoxicity. Notably, concentrations up to 10 µM did not significantly decrease cell viability in selected compounds .

Table 2: Cytotoxicity Results

Compound IDConcentration (µM)Cell LineViability (%)
Compound 620.1HT-22>90
Compound 621HT-22>85
Compound 6210BV-2>80

Case Study 1: Neurodegeneration Models

In a study assessing neuroprotective effects against tau hyperphosphorylation induced by okadaic acid, this compound demonstrated significant protective effects at concentrations of 10 µM. This suggests potential applications in neurodegenerative diseases such as Alzheimer's disease.

Case Study 2: Inflammatory Diseases

In models of inflammatory diseases, the compound showed efficacy in reducing levels of IL-6 and TNF-alpha in microglial cells. These findings support its potential use as an anti-inflammatory agent in treating conditions characterized by chronic inflammation .

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